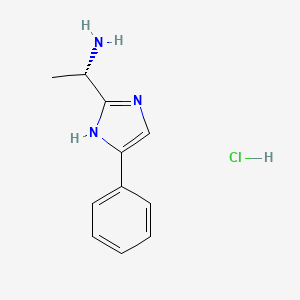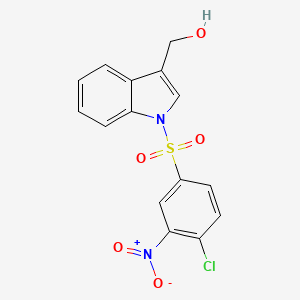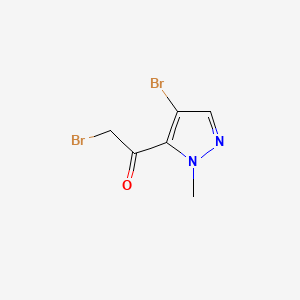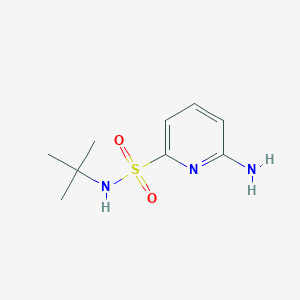
2-Methyl-3-(piperidin-4-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(piperidin-4-yl)pyridine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a methyl group at the 2-position and a piperidin-4-yl group at the 3-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(piperidin-4-yl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the pyridine ring in the presence of a Lewis acid catalyst.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidin-4-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Methyl-3-(piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Derivatives with various functional groups introduced at the pyridine ring.
科学的研究の応用
2-Methyl-3-(piperidin-4-yl)pyridine hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-Methyl-3-(piperidin-4-yl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved.
類似化合物との比較
2-Methyl-3-(piperidin-4-yl)pyridine hydrochloride can be compared with other similar compounds, such as:
2-Methyl-3-(piperidin-4-yl)pyridine: Similar structure but without the hydrochloride group.
3-(Piperidin-4-yl)pyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-(piperidin-4-yl)pyridine hydrobromide: Similar to the hydrochloride form but with a bromide ion instead.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
特性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC名 |
2-methyl-3-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10;/h2-3,6,10,12H,4-5,7-8H2,1H3;1H |
InChIキー |
QKNVPOJETFLQDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)




![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)


